molecular formula C13H14N4OS B3009922 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1795297-15-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B3009922
CAS RN: 1795297-15-2
M. Wt: 274.34
InChI Key: JFOFFEWUOZNJSS-UHFFFAOYSA-N
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Description

The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a polyfunctionally substituted heterocyclic compound that is derived from the reaction of heterocyclic precursors with various reagents to form a diverse set of products with potential biological activities. The structure of this compound suggests the presence of multiple reactive sites which can lead to the formation of various heterocyclic derivatives, including thiophene, thiazole, and pyrazole rings.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with different chemical reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide precursor, which can then be used to synthesize a range of heterocyclic derivatives . The synthetic pathways often rely on regioselective attacks and cyclization, leading to a variety of products through one-pot reactions under mild conditions .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure is likely to be complex, with multiple rings and functional groups that can interact with various reagents to form different derivatives. The presence of the cyanoacetamide moiety in related compounds is a key feature that allows for the diversity in the synthesized products .

Chemical Reactions Analysis

The chemical reactivity of similar cyanoacetamide derivatives is quite versatile. For example, treatment with phenyl isothiocyanate can lead to thiole derivatives, which can further react with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents or elemental sulfur can yield polysubstituted thiophene derivatives . The reactivity towards benzaldehyde and subsequent reactions with cyanomethylene reagents or hydrazine derivatives can afford pyrane and pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of such compounds are generally influenced by the presence of heteroatoms and the ability to form hydrogen bonds, which can affect their solubility, melting points, and stability. The antitumor activities of these compounds suggest that they have significant biological relevance, with high inhibitory effects on various human cancer cell lines .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, which share structural similarities with the compound , has shown that they can form coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, which could be of interest in studies related to oxidative stress and its biological implications. The formation of supramolecular architectures via hydrogen bonding in these complexes highlights their potential in materials science and molecular engineering (Chkirate et al., 2019).

Insecticidal Assessment

Compounds incorporating thiadiazole moieties, akin to the thienyl group in the compound of interest, have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm. Such research indicates the potential of these compounds in developing new insecticides, contributing to agricultural sciences and pest management strategies (Fadda et al., 2017).

Heterocyclic Synthesis

The reactivity of related compounds towards the synthesis of diverse heterocyclic derivatives, including pyran, pyridine, and pyridazine, demonstrates the synthetic utility of such molecules in creating pharmacologically relevant structures. This aspect is crucial for medicinal chemistry and the development of new therapeutics (Mohareb et al., 2004).

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-12(10-11-2-1-9-19-11)14-5-6-16-7-8-17-13(16)3-4-15-17/h1-4,7-9H,5-6,10H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOFFEWUOZNJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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